2-(4-Methylbenzoyl)pyridine
Overview
Description
2-(4-Methylbenzoyl)pyridine is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol . It is also known by its IUPAC name, (4-methylphenyl)(2-pyridinyl)methanone . This compound is characterized by the presence of a pyridine ring attached to a benzoyl group, which is further substituted with a methyl group at the para position.
Mechanism of Action
Target of Action
It is known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry .
Mode of Action
It is known that pyridines interact with organometallics, particularly organolithiums and organomagnesiums .
Biochemical Pathways
It is known that pyridines can affect various biochemical pathways due to their diversified reactivity profile .
Biochemical Analysis
Biochemical Properties
2-(4-Methylbenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, this compound has been shown to affect the expression of genes involved in stress responses and metabolic regulation. These changes in gene expression can have profound effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have distinct biological activities. Additionally, the temporal dynamics of the compound’s interactions with biomolecules can affect its overall impact on cellular processes. Understanding these temporal effects is crucial for optimizing the use of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and impaired organ function. It is important to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of key metabolites. For instance, this compound has been shown to modulate the activity of enzymes involved in nucleotide biosynthesis, thereby affecting the availability of nucleotides for DNA and RNA synthesis. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within different tissues can also influence its overall biological effects. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these organelles can be mediated by specific targeting signals or post-translational modifications. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding these localization mechanisms is crucial for elucidating the molecular basis of this compound’s biological activity.
Preparation Methods
The synthesis of 2-(4-Methylbenzoyl)pyridine can be achieved through various methods. One common approach involves the condensation of 4-methylbenzoyl chloride with pyridine in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of Suzuki–Miyaura coupling, where 4-methylphenylboronic acid is coupled with 2-bromopyridine in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(4-Methylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
2-(4-Methylbenzoyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
2-(4-Methylbenzoyl)pyridine can be compared with other similar compounds such as:
Benzoylpyridine: Lacks the methyl group, resulting in different reactivity and binding properties.
4-Methylbenzoylbenzene: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior.
2-Benzoylpyridine: Similar structure but without the methyl substitution, leading to variations in its chemical and physical properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both aromatic and heterocyclic components, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAKOZHMSQCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999833 | |
Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78539-88-5 | |
Record name | 2-(4-Methylbenzoyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78539-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl) 2-pyridyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078539885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylphenyl) 2-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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